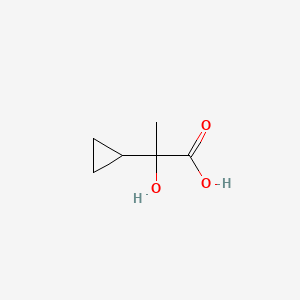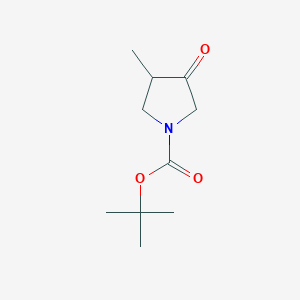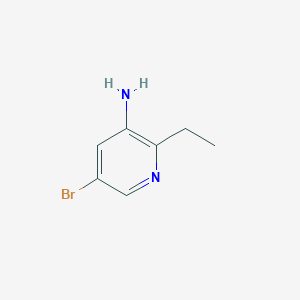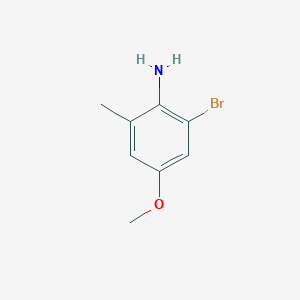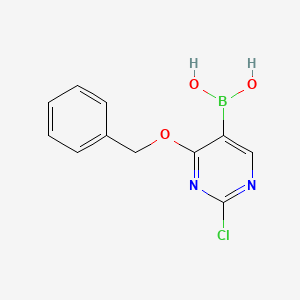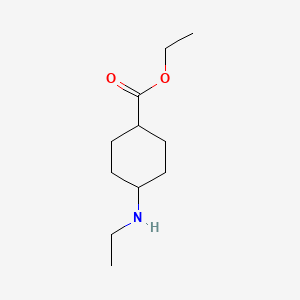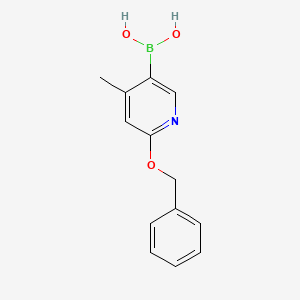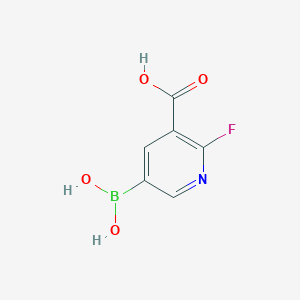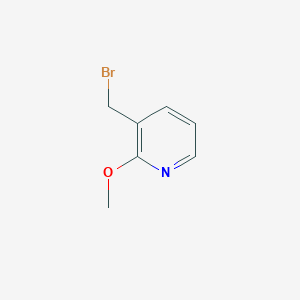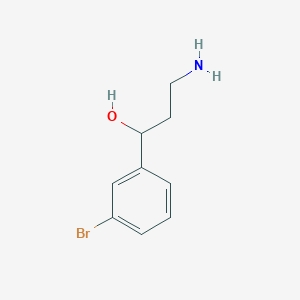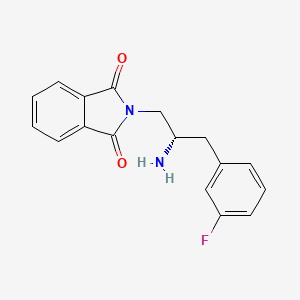
(S)-2-(2-amino-3-(3-fluorophenyl)propyl)isoindoline-1,3-dione
Übersicht
Beschreibung
(S)-2-(2-amino-3-(3-fluorophenyl)propyl)isoindoline-1,3-dione, more commonly known as FAP-ISO, is an indole-based compound that has been studied for its potential applications in the fields of medicine and biology. FAP-ISO has been found to possess a variety of biological activities, including anti-inflammatory, anti-bacterial, anti-viral, and anti-cancer properties. In addition, FAP-ISO has been found to modulate a number of biochemical and physiological processes, such as the regulation of gene expression, signal transduction, and cell cycle control.
Wissenschaftliche Forschungsanwendungen
FAP-ISO has been studied extensively for its potential applications in the fields of medicine and biology. In particular, FAP-ISO has been found to possess a variety of biological activities, including anti-inflammatory, anti-bacterial, anti-viral, and anti-cancer properties. In addition, FAP-ISO has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Furthermore, FAP-ISO has been studied for its potential applications in the fields of gene therapy and drug delivery.
Wirkmechanismus
The exact mechanism of action of FAP-ISO is not yet fully understood. However, it is believed that FAP-ISO exerts its biological effects by modulating a number of biochemical and physiological processes, such as the regulation of gene expression, signal transduction, and cell cycle control. In particular, FAP-ISO has been found to interact with a number of proteins, including cyclin-dependent kinases and transcription factors, which may explain its ability to modulate gene expression and signal transduction.
Biochemische Und Physiologische Effekte
FAP-ISO has been found to possess a variety of biological activities, including anti-inflammatory, anti-bacterial, anti-viral, and anti-cancer properties. In particular, FAP-ISO has been found to inhibit the growth of a number of cancer cell lines, including breast, prostate, and lung cancer cells. In addition, FAP-ISO has been found to possess anti-inflammatory and anti-bacterial properties, and has been found to inhibit the growth of a number of bacteria, including E. coli, Salmonella, and Staphylococcus aureus. Furthermore, FAP-ISO has been found to possess anti-viral properties, and has been found to inhibit the replication of the human immunodeficiency virus (HIV).
Vorteile Und Einschränkungen Für Laborexperimente
FAP-ISO has a number of advantages for laboratory experiments. In particular, FAP-ISO is commercially available and easy to synthesize, making it an ideal compound for laboratory studies. In addition, FAP-ISO is highly soluble in aqueous solutions and has a low toxicity profile, making it safe to use in laboratory experiments. Furthermore, FAP-ISO has a wide range of biological activities, making it an ideal compound for studying the effects of a variety of compounds on a variety of biological processes.
However, there are a number of limitations to the use of FAP-ISO in laboratory experiments. In particular, the exact mechanism of action of FAP-ISO is not yet fully understood, making it difficult to accurately predict the effects of FAP-ISO on a given biological process. Furthermore, FAP-ISO has a relatively short half-life, making it difficult to study its effects over long periods of time.
Zukünftige Richtungen
Given the potential applications of FAP-ISO in the fields of medicine and biology, there are a number of potential future directions for FAP-ISO research. In particular, further research is needed to better understand the exact mechanism of action of FAP-ISO and to identify potential new targets for FAP-ISO-based therapies. In addition, further research is needed to develop more effective and selective FAP-ISO-based drugs and to identify potential new applications for FAP-ISO in the fields of medicine and biology. Furthermore, further research is needed to determine
Eigenschaften
IUPAC Name |
2-[(2S)-2-amino-3-(3-fluorophenyl)propyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c18-12-5-3-4-11(8-12)9-13(19)10-20-16(21)14-6-1-2-7-15(14)17(20)22/h1-8,13H,9-10,19H2/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLDWVQVTSBBHQ-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CC3=CC(=CC=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@H](CC3=CC(=CC=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(2-amino-3-(3-fluorophenyl)propyl)isoindoline-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1527631.png)
